Cas no 76578-71-7 ((R)-Quizalofop Methyl)

(R)-Quizalofop Methyl 化学的及び物理的性質
名前と識別子
-
- (R)-Quizalofop Methyl
- (R)-Quizalofop Methy
- methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- 76578-71-7
- Methyl (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate
- SCHEMBL3088578
-
- インチ: InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1
- InChIKey: YGHJGQYNECSZDY-LLVKDONJSA-N
- ほほえんだ: CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
計算された属性
- せいみつぶんしりょう: 358.0720347g/mol
- どういたいしつりょう: 358.0720347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 70.5Ų
(R)-Quizalofop Methyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-391207-25 mg |
(R)-Quizalofop Methyl, |
76578-71-7 | 25mg |
¥2,708.00 | 2023-07-10 | ||
TRC | Q826100-25mg |
(R)-Quizalofop Methyl |
76578-71-7 | 25mg |
$196.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391207-25mg |
(R)-Quizalofop Methyl, |
76578-71-7 | 25mg |
¥2708.00 | 2023-09-05 | ||
TRC | Q826100-250mg |
(R)-Quizalofop Methyl |
76578-71-7 | 250mg |
$ 1200.00 | 2023-09-06 |
(R)-Quizalofop Methyl 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(R)-Quizalofop Methylに関する追加情報
Professional Introduction to (R)-Quizalofop Methyl (CAS No. 76578-71-7)
(R)-Quizalofop Methyl, identified by its Chemical Abstracts Service (CAS) number 76578-71-7, is a highly specialized compound that has garnered significant attention in the field of agrochemical research and development. This compound belongs to the class of selective herbicides, specifically designed to target broadleaf weeds while minimizing harm to crops. The unique stereochemical configuration of (R)-Quizalofop Methyl, characterized by its chiral center, contributes to its high efficacy and selectivity in agricultural applications.
The mechanism of action for (R)-Quizalofop Methyl revolves around its interaction with the acetolactate synthase (ALS) enzyme in plants. ALS is a crucial enzyme involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, (R)-Quizalofop Methyl disrupts the production of these amino acids, ultimately leading to the inhibition of weed growth and proliferation. This mode of action makes it particularly effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides.
Recent advancements in agrochemical research have highlighted the importance of stereochemistry in the development of effective herbicides. The (R)-enantiomer of Quizalofop Methyl has been found to exhibit superior performance compared to its (S)-enantiomer, primarily due to its higher affinity for the ALS enzyme and greater selectivity towards target weeds. This discovery has paved the way for more refined and targeted herbicide formulations, reducing the environmental impact and improving crop protection strategies.
In addition to its efficacy as a herbicide, (R)-Quizalofop Methyl has also been studied for its potential in integrated pest management systems. Its selective action allows farmers to apply it at lower concentrations, minimizing residues on crops and reducing environmental contamination. Furthermore, its mode of action does not persist in soil for extended periods, which mitigates long-term ecological risks associated with repeated herbicide use.
The synthesis and production of (R)-Quizalofop Methyl have been refined through advanced chemical processes that ensure high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation followed by crystallization, have been employed to isolate the (R)-enantiomer from racemic mixtures. These methods are critical in maintaining the high efficacy and safety profile of the compound.
Field trials conducted across various agricultural regions have demonstrated the consistent performance of (R)-Quizalofop Methyl under diverse environmental conditions. Farmers have reported significant reductions in weed populations without observable adverse effects on crop yield or quality. This reliability has made it a preferred choice for many agricultural applications, particularly in regions where weed resistance is a growing concern.
The regulatory landscape for agrochemicals continues to evolve, with increasing emphasis on sustainable and environmentally friendly solutions. The low environmental impact profile of (R)-Quizalofop Methyl aligns well with these regulatory trends. Regulatory bodies have recognized its safety and efficacy, leading to favorable approval statuses in multiple countries. This has facilitated its widespread adoption by farmers seeking effective yet environmentally responsible weed management solutions.
Future research directions for (R)-Quizalofop Methyl include exploring its potential as a lead compound for novel agrochemical formulations. By combining it with other bioactive molecules or developing slow-release formulations, researchers aim to enhance its performance while further reducing environmental impact. Additionally, investigating its interactions with other plant enzymes may provide insights into broader applications beyond traditional weed control.
The role of computational chemistry and molecular modeling in optimizing agrochemical compounds cannot be overstated. These tools have been instrumental in understanding the binding interactions between (R)-Quizalofop Methyl and the ALS enzyme at an atomic level. Such insights have guided the design of more potent and selective herbicides, ultimately benefiting both farmers and the environment.
In conclusion, (R)-Quizalofop Methyl (CAS No. 76578-71-7) represents a significant advancement in agrochemical technology. Its high efficacy as a selective herbicide, combined with its favorable environmental profile, makes it an invaluable tool for modern agriculture. As research continues to uncover new applications and optimize production methods, this compound is poised to play an even greater role in sustainable agricultural practices worldwide.
76578-71-7 ((R)-Quizalofop Methyl) 関連製品
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)
- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)
- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)
- 4225-92-7(2-Bromo-1-mesitylethanone)
- 1415829-50-3(5-3-(difluoromethoxy)phenyl-1H-pyrazole-3-carboxylic acid)
- 478039-43-9(5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)
- 46817-91-8(2-(2-Ethoxyphenoxy)methylmorpholine)
- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)




